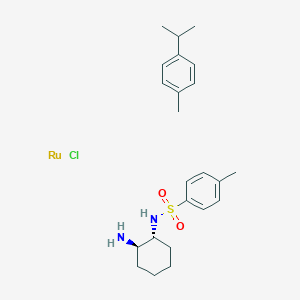

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)

Descripción general

Descripción

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) is a useful research compound. Its molecular formula is C23H34ClN2O2RuS and its molecular weight is 539.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) is a complex organoruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₃ClN₂O₂RuS

- Molecular Weight : 538.11 g/mol

- CAS Number : 213603-12-4

- Purity : 97% .

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) functions primarily as an anticancer agent. Its biological activity can be attributed to several mechanisms:

- Cytotoxic Activity : The compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies have shown that it can induce apoptosis in these cells while sparing healthy cells, which is a crucial feature for reducing side effects in cancer therapies .

- Enantioselective Hydrogenation : This compound acts as a catalyst in asymmetric transfer hydrogenation reactions, which are essential for synthesizing chiral molecules in pharmaceuticals . Its ability to facilitate these reactions while maintaining selectivity enhances its utility in drug development.

- Interaction with Biological Molecules : The organoruthenium complexes interact with DNA and proteins within cells, which may disrupt cellular functions and lead to cell death in malignant cells .

Antitumor Activity

A study published in Nature explored the antitumor effects of various ruthenium complexes, including those containing p-cymene ligands. It was found that the complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance:

- Cytotoxicity Assay : The MTT assay demonstrated that Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) had an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) | MCF-7 | 10 |

| Other Ruthenium Complexes | HeLa | 5–15 |

Selectivity Towards Cancer Cells

Research highlighted the selectivity of this compound towards cancerous cells over normal cells. In comparative studies with BGM (normal monkey epithelial cells), the compound exhibited significantly lower toxicity, suggesting a therapeutic window that could be exploited in clinical settings .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this ruthenium complex to ensure stability and safety?

- Methodological Guidance :

-

Storage : Store in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 0–6°C. Protect from light, moisture, and oxygen .

-

Handling : Use spark-free tools, anti-static equipment, and explosion-proof ventilation. Conduct reactions in a glovebox or Schlenk line for air-sensitive steps .

-

Safety : Wear flame-resistant clothing, cryogenic gloves, and respiratory protection. Avoid skin contact and inhalation of dust .

Table 1: Key Storage Conditions

Parameter Requirement Reference Temperature 0–6°C Atmosphere Inert gas (Ar/N₂) Container Airtight, corrosion-resistant Light Sensitivity Protect from UV/visible light

Q. What synthetic routes are commonly employed to prepare this complex?

- Methodological Guidance :

- Precursor : Start with [RuCl₂(p-cymene)]₂, a dimeric ruthenium precursor. React with chiral ligands (e.g., (R,R)-Ts-DPEN) under inert conditions .

- Ligand Coordination : Use polar aprotic solvents (e.g., dichloroethane) at 80–100°C for 12–24 hours. Silver salts (e.g., AgNTf₂) may assist in chloride abstraction .

- Purification : Isolate via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which characterization techniques are essential for confirming the structure and purity of this complex?

- Methodological Guidance :

-

X-ray Crystallography : Resolve absolute configuration and ligand geometry (e.g., octahedral coordination) .

-

NMR Spectroscopy : Use ¹H/¹³C NMR to verify ligand integration and chiral center integrity. Paramagnetic broadening may require low-temperature NMR .

-

Elemental Analysis : Confirm C, H, N, S, and Ru content within ±0.4% deviation .

Table 2: Characterization Techniques

Technique Key Metrics Reference X-ray Crystallography Bond lengths, Ru coordination ¹H NMR Chiral ligand proton shifts Elemental Analysis C/H/N/S/Ru stoichiometry

Q. What is the role of the Ts-DPEN ligand in this complex’s catalytic activity?

- Methodological Guidance :

- Chiral Induction : The (R,R)-Ts-DPEN ligand creates a chiral environment around Ru, enabling enantioselective substrate binding .

- Electron Withdrawal : The p-toluenesulfonyl group stabilizes intermediates via electron withdrawal, enhancing catalytic turnover .

Q. In which asymmetric transformations is this complex most frequently applied?

- Methodological Guidance :

- Hydrogenation : Reduces prochiral ketones to alcohols with >90% enantiomeric excess (ee) under H₂ (1–50 bar) .

- Transfer Hydrogenation : Uses iPrOH or HCOONa as hydrogen donors for ketone/imide reduction .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Ru oxidation states in catalytic cycles?

- Methodological Guidance :

- Spectroelectrochemistry : Monitor Ru(II)→Ru(III) transitions via UV-vis under controlled potentials .

- Isotopic Labeling : Use D₂ or deuterated substrates to track hydride transfer pathways .

Q. What strategies optimize enantioselectivity in challenging substrates?

- Methodological Guidance :

- Ligand Tuning : Modify sulfonamide electronics (e.g., pentafluorophenyl in Fsdpen variants) to adjust steric bulk .

- Solvent Effects : Test polar solvents (e.g., DMF) to stabilize transition states .

Q. How does air sensitivity impact catalytic performance, and how can it be mitigated?

- Methodological Guidance :

- Deactivation Pathways : O₂ and H₂O oxidize Ru(II) to inactive Ru(III). Characterize via XPS or EPR .

- Stabilization : Add antioxidants (e.g., BHT) or use ionic liquids to shield the metal center .

Q. How should researchers address contradictions in reported catalytic efficiencies?

- Methodological Guidance :

- Purity Verification : Recheck complex purity (e.g., HPLC, elemental analysis) if catalytic activity deviates .

- Precursor Analysis : Trace chloride residues from [RuCl₂(p-cymene)]₂ may inhibit reactions; quantify via ICP-MS .

Q. What alternative precursors or ligands can enhance reaction scope?

- Methodological Guidance :

- Cyclopentadienyl Complexes : Test [RuCl(Cp)(phosphine)] analogs for improved thermal stability .

- BINAP Derivatives : Incorporate chiral bis-phosphine ligands (e.g., TolBINAP) for C–C bond-forming reactions .

Propiedades

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13,15H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t12-,13-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUXZNHNZMFOP-GPWCTTBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClN2O2RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.